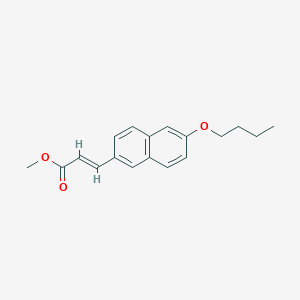
methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate is a chemical compound with the molecular formula C18H20O3 . It is used in diverse scientific research, with applications ranging from studying organic synthesis to exploring potential medicinal properties.
Molecular Structure Analysis
The molecular structure of methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate is represented by the molecular formula C18H20O3 . The exact structural details are not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate are not fully detailed in the search results. It has a molecular weight of 284.35 .Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity
- Synthetic phenolic antioxidants (SPAs), which include compounds related to "methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate", have been extensively studied for their environmental presence, fate, and human exposure. These studies have shown that SPAs, such as BHT and DBP, are present in various environmental matrices and have been detected in human tissues and fluids. The research suggests that some SPAs might cause liver toxicity, act as endocrine disruptors, or possess carcinogenic potential. Moreover, the transformation products of these compounds could have more adverse effects than the parent compounds, indicating the necessity for future research to explore novel SPAs with lower toxicity and migration ability (Liu & Mabury, 2020).
Sorption and Environmental Behavior
- The sorption behavior of phenoxy herbicides, including those structurally related to "methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate", in soil and organic matter has been reviewed. The study compiled a database of soil-water distribution coefficients for these herbicides, providing insights into their environmental fate. This review suggests that organic matter and iron oxides are significant sorbents for phenoxy herbicides, highlighting the need for further research on their environmental behaviors and impacts (Werner, Garratt, & Pigott, 2012).
Amyloid Imaging and Alzheimer's Disease
- Amyloid imaging studies have utilized compounds related to "methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate" for in vivo brain imaging of Alzheimer's disease patients. These studies have developed several radioligands that have shown promise in differentiating Alzheimer's disease patients from healthy controls, providing a breakthrough in understanding the pathophysiological mechanisms and enabling early detection of the disease. This area of research emphasizes the importance of PET amyloid imaging in the evaluation of new anti-amyloid therapies (Nordberg, 2007).
Wirkmechanismus
The mechanism of action of methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate is not specified in the search results. Its potential medicinal properties suggest that it may interact with biological systems in a meaningful way.
Eigenschaften
IUPAC Name |
methyl (E)-3-(6-butoxynaphthalen-2-yl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O3/c1-3-4-11-21-17-9-8-15-12-14(5-7-16(15)13-17)6-10-18(19)20-2/h5-10,12-13H,3-4,11H2,1-2H3/b10-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXROZUSRTZUKIK-UXBLZVDNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)C=CC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC1=CC2=C(C=C1)C=C(C=C2)/C=C/C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (E)-3-(6-butoxy-2-naphthyl)-2-propenoate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

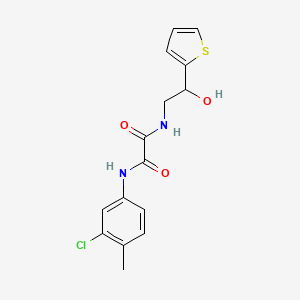
![4-(1,3-Thiazole-4-carbonyl)-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2439609.png)
![N-[2,2-Difluoro-2-(4,5,6,7-tetrahydro-1H-indazol-3-yl)ethyl]but-2-ynamide](/img/structure/B2439612.png)
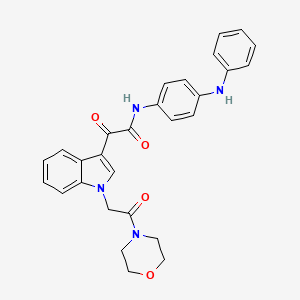

![Methyl N-(3-chloro-4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2439618.png)

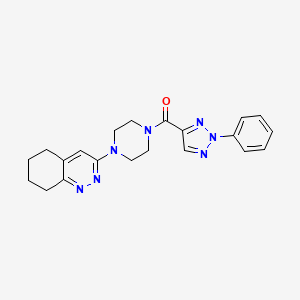

![Methyl 4-{4-[4-(methoxycarbonyl)-2-nitrophenyl]-1,4-diazepan-1-yl}-3-nitrobenzenecarboxylate](/img/structure/B2439624.png)

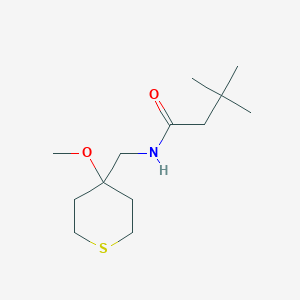
![2-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2439628.png)
![Methyl 6-((4-acetamidophenyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2439629.png)